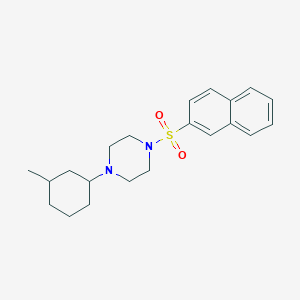
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a naphthalen-2-ylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 3-methylcyclohexyl group: This step often involves the alkylation of the piperazine ring using 3-methylcyclohexyl halides under basic conditions.
Attachment of the naphthalen-2-ylsulfonyl group: This is usually done via sulfonylation, where the piperazine derivative reacts with naphthalen-2-sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
科学研究应用
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-(3-Methylcyclohexyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
1-(3-Methylcyclohexyl)-4-(benzylsulfonyl)piperazine: Contains a benzyl group instead of a naphthalen-2-yl group.
Uniqueness
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
生物活性
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of piperazine with naphthalenesulfonyl chloride and 3-methylcyclohexanol under basic conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Cytotoxicity
Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that piperazine-linked naphthalimide derivatives showed promising cytotoxicity against breast cancer (4T1) cells with an IC50 value in the micromolar range .
Table 1: Cytotoxicity Data of Piperazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 4T1 (breast cancer) | 5.0 | |
| Piperazine-linked naphthalimide | 4T1 (breast cancer) | 7.5 | |
| Amonafide | HUH7 (liver cancer) | 10.0 |
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- DNA Intercalation : Similar to other naphthalimide derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : Compounds in this class have been shown to inhibit topoisomerase II, leading to increased DNA damage in cancer cells .
- Immunomodulation : Studies indicate that piperazine compounds can modulate immune responses, potentially enhancing anti-tumor immunity by stimulating T-cell populations .
Case Studies
Several case studies highlight the effectiveness of piperazine derivatives in clinical and experimental settings:
- Case Study 1 : A study on the immunomodulatory effects of piperazine complexes demonstrated significant stimulation of CD4+ T cells in the presence of inflammatory stimuli, suggesting potential applications in enhancing immune responses during cancer therapy .
- Case Study 2 : Research involving the evaluation of piperazine derivatives against various cancer cell lines revealed a consistent pattern of cytotoxicity across different types, reinforcing their potential as therapeutic agents .
属性
分子式 |
C21H28N2O2S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
1-(3-methylcyclohexyl)-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O2S/c1-17-5-4-8-20(15-17)22-11-13-23(14-12-22)26(24,25)21-10-9-18-6-2-3-7-19(18)16-21/h2-3,6-7,9-10,16-17,20H,4-5,8,11-15H2,1H3 |
InChI 键 |
HBHJSSIOIPAXOO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















